N-Cyclopentyl-2-(methylamino)acetamide hydrochloride
Overview
Description
“N-Cyclopentyl-2-(methylamino)acetamide hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(CNC)NC1CCCC1
. This indicates that the compound contains a cyclopentyl group (C1CCCC1), a methylamino group (CNC), and an acetamide group (C=O).
Scientific Research Applications
Crystal Structure and Anesthetic Properties
The study of crystal structures, such as those of ketamine derivatives, reveals insights into anesthetic properties and potency differences among isomers. For instance, the crystal structure of (S)-(+)-ketamine hydrochloride, a well-known anesthetic, was determined, showcasing the significance of stereochemistry in medical applications (Hakey, Ouellette, Zubieta, & Korter, 2008). The detailed study of such structures aids in understanding the interaction mechanisms of similar compounds and their potential therapeutic applications.
Polymeric Carrier Species for Biologically Active Agents
Research into water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes points to the development of polymeric carriers for biologically active agents (Seok Gi Gwon, 2001). This application is critical for drug delivery systems, highlighting the compound's potential in creating more efficient and targeted therapeutic agents.
Synthesis of Ketamine and Related Analogues
The development and synthesis of ketamine analogues, including efforts to improve their pharmacological profile for treating conditions such as depression, highlight the importance of structural modifications to enhance clinical outcomes (Jiney Jose, Dimitrov, & Denny, 2018). Such research underscores the potential of N-Cyclopentyl-2-(methylamino)acetamide hydrochloride in contributing to novel therapeutic agents.
N-Monomethylation of Primary Aryl Amines
The method for N-monomethylation of primary aryl amines, crucial for synthesizing N-methylated derivatives, suggests a pathway for modifying this compound to enhance its properties or develop new compounds with specific desired actions (Yiyuan Peng et al., 2009).
Environmental and Biological Implications
Understanding the metabolism and environmental impact of structurally related chloroacetamide herbicides provides insights into the degradation pathways and potential environmental persistence of this compound. This knowledge is crucial for assessing the ecological safety and designing compounds with minimal adverse environmental effects (Coleman et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopentyl-2-(methylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-6-8(11)10-7-4-2-3-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLUNIOFYGOPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718629 | |
Record name | N-Cyclopentyl-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-60-3 | |
Record name | N-Cyclopentyl-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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